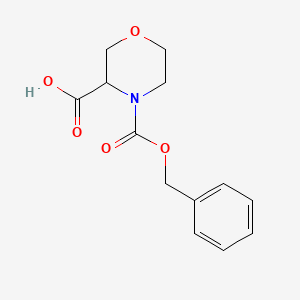

4-Cbz-Morpholine-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxycarbonylmorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(16)11-9-18-7-6-14(11)13(17)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWIPBQDWSTEDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404513 | |

| Record name | 4-Cbz-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

256446-67-0 | |

| Record name | 4-Cbz-Morpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 256446-67-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 4-Cbz-Morpholine-3-carboxylic acid?

An In-depth Technical Guide to 4-Cbz-Morpholine-3-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

Introduction

This compound is a pivotal chiral building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, which combines the conformational rigidity of the morpholine ring with the synthetically versatile carboxylic acid and N-benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate for constructing complex, biologically active molecules. The morpholine scaffold is a well-recognized "privileged structure" in drug discovery, appearing in numerous approved therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. This guide provides a comprehensive overview of this compound, detailing its properties, a robust synthesis protocol, its critical applications in drug development, and essential safety considerations for researchers and scientists in the field.

Physicochemical Properties and Structural Data

The fundamental properties of this compound are crucial for its application in synthetic chemistry. The N-Cbz group provides robust protection under a wide range of conditions while allowing for selective removal via catalytic hydrogenation. The carboxylic acid moiety serves as a key functional handle for elaboration into amides, esters, and other derivatives.

| Identifier | Value | Source |

| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [1] |

| Synonyms | (S)-4-Cbz-Morpholine-3-carboxylic acid, 4-Cbz-3(S)-morpholinecarboxylic acid | [1][2] |

| CAS Number | 256446-67-0 (unspecified stereochemistry); 819078-65-4 ((S)-enantiomer) | [1][3][4][5] |

| Molecular Formula | C13H15NO5 | [1][2][6] |

| Molecular Weight | 265.26 g/mol | [1][6] |

| Appearance | White to light yellow solid | [7] |

| Boiling Point | 464.3°C at 760 mmHg (Predicted) | [8] |

| Density | 1.332 g/cm³ (Predicted) | [8] |

| Flash Point | 234.6°C (Predicted) | [8] |

| Polar Surface Area | 76.1 Ų | [1][8] |

Synthesis Protocol: N-Protection of Morpholine-3-carboxylic Acid

The synthesis of this compound is most commonly achieved through the N-protection of the corresponding morpholine-3-carboxylic acid. This procedure is a cornerstone reaction that requires careful control of pH to ensure the nucleophilicity of the secondary amine while preventing unwanted side reactions. The following protocol describes a reliable, self-validating method for this transformation.

Experimental Protocol: Schotten-Baumann N-Cbz Protection

Objective: To synthesize this compound from Morpholine-3-carboxylic acid via N-protection with benzyl chloroformate.

Materials:

-

Morpholine-3-carboxylic acid (1.0 eq)

-

Benzyl chloroformate (Cbz-Cl) (1.1 eq)

-

Sodium carbonate (Na₂CO₃) (2.5 eq)

-

Dioxane or Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Dissolution: Dissolve Morpholine-3-carboxylic acid (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of Dioxane/Water. Stir the mixture in an ice bath (0-5 °C) until all solids are dissolved.

-

Rationale: The aqueous basic medium deprotonates the carboxylic acid and ensures the secondary amine is in its free, nucleophilic state. The low temperature controls the exothermicity of the reaction with the highly reactive benzyl chloroformate.

-

-

Addition of Protecting Agent: Add benzyl chloroformate (1.1 eq) dropwise to the cold, stirring solution over 20-30 minutes. Ensure the temperature remains below 10 °C.

-

Rationale: Slow, dropwise addition prevents localized overheating and potential side reactions. A slight excess of Cbz-Cl ensures complete consumption of the starting material.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous phase with ethyl acetate (2x) to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.

-

Rationale: This initial wash removes organic-soluble impurities before acidification.

-

-

Acidification: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl. The product should precipitate as a white solid or an oil.

-

Rationale: Acidification protonates the carboxylate salt, rendering the final product insoluble in the aqueous medium and allowing for its extraction.

-

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3x). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary.

Caption: Synthetic workflow for this compound.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

-

Peptide and Peptidomimetic Synthesis: The carboxylic acid group is readily activated for amide bond formation using standard coupling reagents (e.g., HATU, EDC). This allows for its incorporation into peptide chains, where the morpholine ring acts as a constrained dipeptide isostere, imparting specific conformational preferences and improving metabolic stability.

-

Chiral Scaffolding: As a chiral building block, it enables the stereocontrolled synthesis of complex targets. The morpholine ring system is a key feature in many kinase inhibitors, and derivatives of this compound can be used to explore structure-activity relationships (SAR) around the morpholine core.[9]

-

Elaboration of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding alcohol, converted to a ketone, or used in various other transformations, opening pathways to a diverse range of derivatives for screening in drug discovery programs.[10][11]

Caption: Synthetic utility and applications in drug discovery.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from structurally similar compounds, such as 4-Boc-morpholine-3-carboxylic acid and the parent morpholine heterocycle, can be used to infer its hazard profile.[12][13][14] Researchers should handle this compound with appropriate care in a well-ventilated chemical fume hood.

| Hazard Class | Precautionary Measures | First Aid |

| Skin Irritation | Causes skin irritation.[12] | Wear nitrile or neoprene gloves. In case of contact, wash with plenty of soap and water.[13] |

| Eye Irritation | Causes serious eye irritation.[12] | Wear safety glasses or goggles. In case of contact, rinse cautiously with water for several minutes.[13] |

| Respiratory Irritation | May cause respiratory irritation.[12] | Avoid breathing dust. Use only in a well-ventilated area or fume hood. If inhaled, move to fresh air.[13] |

| Ingestion | Harmful if swallowed.[12] | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor.[13] |

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.

Conclusion

This compound stands out as a highly valuable and versatile chiral intermediate for drug discovery and development. Its well-defined structure provides a robust platform for introducing the medicinally important morpholine scaffold with stereochemical control. The presence of orthogonal protecting (Cbz) and functional (carboxylic acid) groups allows for its seamless integration into complex multi-step syntheses. Understanding its properties, synthesis, and safe handling is essential for any research scientist aiming to leverage this powerful building block in the creation of next-generation therapeutics.

References

-

(S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 - PubChem . National Center for Biotechnology Information. Available at: [Link]

-

This compound | CAS 256446-67-0 | Chemical-Suppliers . Chemical-Suppliers.com. Available at: [Link]

-

MSDS of (R)-4-Boc-morpholine-3-carboxylic acid - Capot Chemical . Capot Chemical Co., Ltd. Available at: [Link]

-

Specifications of this compound - Capot Chemical . Capot Chemical Co., Ltd. Available at: [Link]

-

Morpholine - SAFETY DATA SHEET - Penta chemicals . Penta s.r.o. Available at: [Link]

-

Morpholine synthesis - Organic Chemistry Portal . Organic-Chemistry.org. Available at: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate . ResearchGate. Available at: [Link]

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives - DergiPark . DergiPark Akademik. Available at: [Link]

Sources

- 1. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (S)-4-Cbz-morpholine-3-carboxylic acid | 819078-65-4 [sigmaaldrich.com]

- 3. This compound | 256446-67-0 [chemicalbook.com]

- 4. This compound | CAS 256446-67-0 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. rndmate.com [rndmate.com]

- 6. capotchem.com [capotchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 2760133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. pentachemicals.eu [pentachemicals.eu]

An In-depth Technical Guide to 4-Cbz-Morpholine-3-carboxylic Acid: A Constrained Amino Acid Analogue for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Conformationally Constrained Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is paramount. Peptides, while exhibiting a broad range of biological activities, are often hampered by their conformational flexibility, leading to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of conformationally constrained amino acid analogues is a powerful strategy to overcome these limitations.[1] 4-Cbz-Morpholine-3-carboxylic acid, a chiral heterocyclic compound, has emerged as a valuable building block in this context, offering a rigid scaffold that can enforce specific secondary structures in peptides and other bioactive molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility in the design of next-generation therapeutics.

Part 1: Core Molecular Structure and Physicochemical Properties

This compound, systematically named 4-(benzyloxycarbonyl)morpholine-3-carboxylic acid, is a derivative of morpholine, a six-membered saturated heterocycle containing both an ether and a secondary amine functionality. The key structural features are the morpholine ring, a carboxylic acid group at the 3-position, and a benzyloxycarbonyl (Cbz or Z) protecting group on the nitrogen atom. The presence of a chiral center at the 3-position gives rise to two enantiomers, (S) and (R), as well as a racemic mixture.

The Cbz group is a commonly used protecting group in peptide synthesis, known for its stability under various reaction conditions and its facile removal by hydrogenolysis.[2] The morpholine ring itself imparts a degree of rigidity and can influence the pharmacokinetic properties of a molecule, potentially enhancing solubility and metabolic stability.[3][4]

Stereoisomers and Nomenclature

It is crucial to distinguish between the different stereoisomers of this compound, as stereochemistry plays a pivotal role in biological activity.

-

(S)-4-Cbz-Morpholine-3-carboxylic acid: This enantiomer is frequently utilized in the synthesis of chiral drugs and peptides.

-

(R)-4-Cbz-Morpholine-3-carboxylic acid: The opposite enantiomer, which can be used to probe stereospecific interactions with biological targets.

-

(rac)-4-Cbz-Morpholine-3-carboxylic acid: The racemic mixture, containing equal amounts of the (S) and (R) enantiomers.

Physicochemical Data

A summary of the key physicochemical properties for (S)-4-Cbz-Morpholine-3-carboxylic acid is presented in the table below. It is important to note that while some experimental data is available from commercial suppliers, many properties are computationally predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₅NO₅ | [5] |

| Molecular Weight | 265.26 g/mol | [5] |

| CAS Number | (S)-form: 819078-65-4(rac)-form: 256446-67-0 | [5] |

| Appearance | White to off-white solid | [3][4] |

| Melting Point | Data not consistently available; predicted values for related Boc-protected analog are ~181°C. | [6] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in non-polar solvents and water. | General chemical principles |

| pKa (predicted) | ~3.53 ± 0.20 (for the carboxylic acid proton) | [6] |

Part 2: Synthesis of Enantiomerically Pure this compound

The synthesis of enantiomerically pure this compound is of significant interest for its application in asymmetric synthesis and drug development. Several synthetic strategies have been developed for the preparation of substituted morpholines, often starting from chiral amino alcohols.[7][8] Below is a representative, multi-step protocol for the synthesis of (S)-4-Cbz-Morpholine-3-carboxylic acid, based on established synthetic methodologies.

Representative Synthetic Protocol: From (S)-Serine Methyl Ester

This protocol illustrates a common strategy involving the cyclization of a protected amino alcohol derivative.

Step 1: N-Alkylation of (S)-Serine Methyl Ester

-

To a solution of (S)-serine methyl ester hydrochloride in a suitable solvent (e.g., methanol), add a base such as triethylamine to neutralize the hydrochloride salt.

-

Add a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide, to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by removing the solvent under reduced pressure and partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(2-hydroxyethyl)-(S)-serine methyl ester.

Step 2: Intramolecular Cyclization

-

Dissolve the crude product from Step 1 in a suitable solvent like tetrahydrofuran (THF).

-

Treat the solution with a reagent that promotes cyclization, such as triphenylphosphine and diethyl azodicarboxylate (DEAD) in a Mitsunobu reaction, or by converting the hydroxyl group to a better leaving group (e.g., a tosylate) followed by base-mediated cyclization.

-

Monitor the reaction by TLC until completion.

-

Purify the product, (S)-morpholine-3-carboxylic acid methyl ester, by column chromatography on silica gel.

Step 3: N-Protection with Cbz Group

-

Dissolve the (S)-morpholine-3-carboxylic acid methyl ester in a solvent such as dichloromethane or a mixture of dioxane and water.

-

Add a base, for example, sodium bicarbonate or triethylamine.

-

Cool the solution in an ice bath and add benzyl chloroformate (Cbz-Cl) dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting material is fully consumed.

-

Perform an aqueous workup, dry the organic layer, and concentrate to obtain (S)-4-Cbz-morpholine-3-carboxylic acid methyl ester.

Step 4: Saponification of the Methyl Ester

-

Dissolve the Cbz-protected methyl ester in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.

-

Add a stoichiometric amount of a base, such as lithium hydroxide or sodium hydroxide.

-

Stir the reaction at room temperature and monitor the hydrolysis of the ester by TLC.

-

Once the reaction is complete, acidify the mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, (S)-4-Cbz-Morpholine-3-carboxylic acid.

Part 3: Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a publicly available, peer-reviewed spectrum for this specific molecule is not readily found, the expected spectral features can be reliably predicted based on its chemical structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons of the morpholine ring, the benzylic protons of the Cbz group, and the aromatic protons.[9] The protons on the morpholine ring will likely appear as a complex set of multiplets in the range of 3.0-4.5 ppm. The benzylic protons (CH₂) of the Cbz group should give a singlet or a pair of doublets around 5.1-5.3 ppm. The aromatic protons of the phenyl ring will be observed in the region of 7.2-7.4 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm, and its signal would disappear upon D₂O exchange.[10]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide characteristic signals for the carbonyl carbons and the carbons of the morpholine and benzyl groups.[11] The carboxylic acid carbonyl carbon is expected to resonate in the range of 170-180 ppm, while the carbamate carbonyl of the Cbz group will appear around 155-160 ppm. The carbons of the morpholine ring should be found between 40 and 70 ppm. The benzylic carbon of the Cbz group is anticipated around 67 ppm, and the aromatic carbons will be in the 127-136 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands for the carbonyl groups. A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid will likely appear around 1700-1725 cm⁻¹, while the C=O stretch of the Cbz carbamate group will be observed at a slightly lower wavenumber, around 1680-1700 cm⁻¹.

Part 4: Applications in Drug Discovery and Peptide Chemistry

The primary application of this compound in drug discovery lies in its use as a constrained amino acid analogue, particularly as a proline surrogate, in the synthesis of peptidomimetics and other complex bioactive molecules.[12]

Inducing Secondary Structure in Peptides

The rigid morpholine ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone when incorporated into a peptide chain. This conformational constraint can be exploited to stabilize specific secondary structures, such as β-turns.[12] A study on tetrapeptides containing morpholine-3-carboxylic acid demonstrated its ability to act as a β-turn nucleator, with the stereochemistry of the morpholine unit influencing the type of folded structure adopted.[12] This pre-organization of the peptide into a bioactive conformation can lead to a significant increase in binding affinity for its biological target.

Figure 1. A diagram illustrating how the incorporation of a constrained amino acid like this compound can pre-organize a peptide into its bioactive conformation, leading to enhanced receptor binding.

Improving Pharmacokinetic Properties

The morpholine moiety is a common structural motif in many approved drugs and is known to impart favorable pharmacokinetic properties.[7][8] Its incorporation can lead to:

-

Increased Metabolic Stability: The saturated heterocyclic ring can be less susceptible to metabolic degradation compared to linear peptide backbones.

-

Enhanced Solubility: The presence of the ether oxygen can improve aqueous solubility, which is often a challenge in peptide drug development.

-

Improved Cell Permeability: The overall physicochemical properties of the modified peptide can be tuned to enhance its ability to cross cell membranes.

Workflow for Incorporating into Peptide Synthesis

The Cbz-protected form of morpholine-3-carboxylic acid can be directly used in solid-phase or solution-phase peptide synthesis. The workflow is analogous to the incorporation of other protected amino acids.

Figure 2. A generalized workflow for the incorporation of this compound into solid-phase peptide synthesis.

Conclusion

This compound represents a valuable and versatile tool for medicinal chemists and drug development professionals. Its rigid, chiral scaffold provides a means to introduce conformational constraints into peptides and other molecules, thereby enhancing their biological activity and pharmacokinetic profiles. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of such constrained amino acid analogues will undoubtedly play an increasingly important role in the design and synthesis of novel drug candidates.

References

-

PubChem. (S)-4-Cbz-Morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. [Link]

-

National Center for Biotechnology Information. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PubMed Central. [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. National Library of Medicine. [Link]

-

ResearchGate. (2023). Enantioselective synthesis of morpholine... [Link]

-

National Center for Biotechnology Information. (2023). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PubMed Central. [Link]

- E. Breitmaier, W. Voelter. (1990). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry.

-

ResearchGate. (2012). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]

-

PubChem. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (2012). Introduction to Peptide Synthesis. PubMed Central. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. [Link]

-

PubMed. (1997). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives. Part 2. National Library of Medicine. [Link]

-

PubMed. (2008). Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators. National Library of Medicine. [Link]

-

MDPI. (2021). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. [Link]

-

IUPAC. Solubility Data Series. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives. PubMed Central. [Link]

-

National Center for Biotechnology Information. (2012). Manufacturing of peptides exhibiting biological activity. PubMed Central. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. acdlabs.com [acdlabs.com]

- 4. chemimpex.com [chemimpex.com]

- 5. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Boc-3(R)-morpholinecarboxylic acid | 869681-70-9 [chemicalbook.com]

- 7. Morpholine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. Configurationally driven folding of model tetrapeptides containing L- or D-morpholine-3-carboxylic acids as beta-turn nucleators - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-4-Cbz-Morpholine-3-carboxylic acid CAS number and identification

An In-Depth Technical Guide to (S)-4-Cbz-Morpholine-3-carboxylic acid: Identification, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of (S)-4-Cbz-Morpholine-3-carboxylic acid, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. The document details the definitive identification, physicochemical properties, and a plausible synthetic pathway for this compound. Core emphasis is placed on rigorous, step-by-step analytical protocols for structural confirmation and enantiomeric purity assessment, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Chiral High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy. Furthermore, the guide elucidates the strategic importance of the morpholine scaffold and the benzyloxycarbonyl (Cbz) protecting group in medicinal chemistry, contextualizing the compound's application in the synthesis of complex, biologically active molecules.

Introduction: A Privileged Scaffold in Modern Drug Discovery

The morpholine ring is a cornerstone heterocyclic motif in medicinal chemistry, widely recognized as a "privileged scaffold".[1][2] Its incorporation into molecular structures is a well-established strategy to enhance critical physicochemical and pharmacokinetic properties.[1] The morpholine moiety, with its opposing ether and amine functionalities, often imparts improved aqueous solubility, metabolic stability, and a favorable pKa profile, which can enhance blood-brain barrier permeability in central nervous system (CNS) drug candidates.[3][4]

(S)-4-Cbz-Morpholine-3-carboxylic acid leverages this privileged scaffold, presenting it as a stereochemically defined, non-racemic building block. The carboxylic acid at the 3-position provides a versatile handle for amide bond formation and other conjugations, while the stereochemistry at this center is critical for specific, high-affinity interactions with biological targets. The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, a robust protecting group stable under a wide range of reaction conditions but readily removable via catalytic hydrogenolysis, offering strategic flexibility in multi-step synthetic campaigns.[5] This guide serves as a detailed manual for the unambiguous identification and application of this high-value synthetic intermediate.

Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible science. The primary identifiers and key physicochemical properties for (S)-4-Cbz-Morpholine-3-carboxylic acid are summarized below.

Identifiers

| Identifier | Value | Source |

| CAS Number | 819078-65-4 | [6][7] |

| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [6] |

| Synonyms | (S)-4-(Benzyloxycarbonyl)morpholine-3-carboxylic acid, 4-Cbz-3(S)-morpholinecarboxylic acid | [6] |

| Molecular Formula | C₁₃H₁₅NO₅ | [6] |

| PubChem CID | 1514262 | [6] |

| InChI Key | SUWIPBQDWSTEDN-NSHDSACASA-N | [6] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 265.26 g/mol | [6] |

| Exact Mass | 265.09502 g/mol | [6] |

| Appearance | White to off-white solid | Generic |

| Density | 1.332 g/cm³ (predicted) | [7] |

| Boiling Point | 464.3 °C at 760 mmHg (predicted) | [7] |

| Topological Polar Surface Area | 76.1 Ų | [6] |

| XLogP3 | 1.0 (predicted) | [7] |

Synthesis and Purification Workflow

While numerous specific synthetic routes exist, a general and logical pathway to (S)-4-Cbz-Morpholine-3-carboxylic acid involves the protection of a suitable starting material followed by cyclization. The causality behind this approach is to establish the critical stereocenter and protecting group strategy early in the synthesis.

Caption: General synthetic workflow for (S)-4-Cbz-Morpholine-3-carboxylic acid.

Analytical Characterization Protocols

Unambiguous characterization is essential to validate the structure and purity of the compound. The following protocols provide a self-validating system for quality control.

Caption: Integrated workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR) and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[8]

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.00 ppm.[8]

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence is standard.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Expected Spectral Features: The chemical shifts are highly sensitive to the local electronic environment. Protons and carbons adjacent to electronegative atoms (O, N) and aromatic rings will be deshielded (appear at higher ppm values).

| Assignment | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Rationale |

| Benzyl Aromatic (C₆H₅) | 7.2 - 7.4 (m, 5H) | 127 - 129 (multiple peaks), ~136 (ipso-C) | Standard aromatic region. |

| Benzyl CH₂ (C H₂Ph) | ~5.1 (s, 2H) | ~67 | Adjacent to electronegative oxygen and aromatic ring. |

| Carbamate C=O | N/A | ~155 | Typical chemical shift for a carbamate carbonyl. |

| Carboxylic Acid C=O | N/A | ~170-175 | Deshielded carbonyl carbon of a carboxylic acid. |

| Carboxylic Acid OH | 10 - 12 (br s, 1H) | N/A | Highly deshielded, often broad signal; disappears on D₂O exchange. |

| Morpholine H-3 (α-CH) | ~4.5 (m, 1H) | ~55 | Alpha to both the carboxylic acid and the N-Cbz group. |

| Morpholine H-2, H-6 (O-CH₂) | 3.8 - 4.2 (m, 2H) | ~66 | Protons/carbons adjacent to the ring oxygen.[8] |

| Morpholine H-5 (N-CH₂) | 3.2 - 3.6 (m, 2H) | ~45 | Protons/carbons adjacent to the ring nitrogen.[8] |

Mass Spectrometry (MS)

LC-MS is used to confirm the molecular weight of the compound with high accuracy.

Protocol:

-

Sample Preparation: Prepare a stock solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.

-

Chromatography: Use a standard reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). Formic acid is used to facilitate protonation for positive ion mode detection.

-

MS Detection: Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Data Analysis: Extract the ion chromatogram for the expected adducts. For carboxylic acids that are difficult to analyze directly, derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can be employed to improve ionization and chromatographic retention.[9][10]

Expected Ions (ESI+):

-

[M+H]⁺: 266.1023 m/z

-

[M+Na]⁺: 288.0842 m/z

-

[M+K]⁺: 304.0582 m/z

Chiral High-Performance Liquid Chromatography (HPLC)

For a stereospecific building block, confirming enantiomeric purity is non-negotiable. Direct analysis on a Chiral Stationary Phase (CSP) is a preferred method.

Causality: The principle of chiral separation on a CSP relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies and stabilities, leading to different retention times. Polysaccharide-based CSPs are highly effective for a wide range of N-protected amino acids.[11]

Protocol:

-

Column Selection: Choose a polysaccharide-based chiral column, such as a CHIRALPAK® IA or IC.[11]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of ~0.5 mg/mL.

-

Mobile Phase: A typical mobile phase for N-protected amino acids under reversed-phase conditions might be a mixture of acetonitrile and water with an acidic additive like trifluoroacetic acid (TFA) or formic acid (e.g., 70:30 ACN:Water + 0.1% TFA).[12] Isocratic elution is often sufficient.

-

Instrumentation:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection: UV at 254 nm (for the benzyl group).

-

-

Data Analysis: Integrate the peaks corresponding to the (S) and any potential (R) enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100. A result of >99% ee is typically required for high-quality building blocks.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Protocol:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or cast a thin film from a volatile solvent onto a salt plate.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

Expected Characteristic Absorptions:

-

~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing characteristic broadness due to hydrogen bonding.

-

~1740 cm⁻¹ (strong): C=O stretch of the carbamate (Cbz group).

-

~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid dimer.

-

~1250-1050 cm⁻¹ (strong): C-O stretching vibrations from the ether, ester, and carboxylic acid functionalities.

Applications in Medicinal Chemistry

(S)-4-Cbz-Morpholine-3-carboxylic acid is not merely a chemical curiosity; it is a strategic tool for constructing complex molecules with therapeutic potential.

The Rationale for Use:

-

Improved Pharmacokinetics: The morpholine scaffold is known to improve properties like solubility and metabolic stability, making it a "pharmacokinetic-friendly" building block.[2]

-

Stereospecificity: As a chiral synthon, it allows for the precise installation of a 3D architecture, which is essential for selective interaction with chiral biological targets like enzyme active sites or receptors.

-

Synthetic Versatility: The carboxylic acid serves as a key attachment point for peptide coupling or other functionalization, while the Cbz group provides orthogonal protection, allowing for selective deprotection at a later synthetic stage.[5]

Caption: Use of the title compound as a building block in a hypothetical drug synthesis.

Handling, Storage, and Safety

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid formation of dust and aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8 °C is recommended.

-

Safety: While specific toxicity data is not widely available, the compound should be handled with the standard care afforded to all laboratory chemicals. Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Conclusion

(S)-4-Cbz-Morpholine-3-carboxylic acid is a high-value chiral building block whose utility is derived from the synergistic combination of a stereochemically defined core, a privileged morpholine scaffold, and a strategically chosen protecting group. The robust analytical protocols detailed in this guide—spanning NMR, MS, and chiral HPLC—provide a comprehensive framework for its unambiguous identification and quality control. For the medicinal chemist, this compound offers a reliable and versatile entry point for the synthesis of sophisticated molecular architectures with enhanced drug-like properties.

References

-

Bissiri, M., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

-

Phenomenex, Inc. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

-

Srinivasan, K., et al. (1994). HPLC determination of enantiomeric purity of protected amino acid derivatives used in peptide synthesis. Consensus. [Link]

-

Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

-

Reddy, G. S., et al. (2021). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. RSC Advances. [Link]

-

Princeton University, Macmillan Group. Supplementary Information. Nature. [Link]

-

Wager, T. T., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

- Google Patents. (2012). Method for chiral separation of various side chain protected amino acids.

-

The Royal Society of Chemistry. (2017). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]

-

National Center for Biotechnology Information. (S)-4-Cbz-Morpholine-3-carboxylic acid. PubChem. [Link]

-

Farkas, Ö., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]

-

National Institutes of Health. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. NIH. [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

-

Shimadzu Scientific Instruments. LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]

-

Han, J., & Borchers, C. H. (2014). Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. ResearchGate. [Link]

-

Liu, Y., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Baishideng Publishing Group. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

- 6. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 10. LC/MS/MS Method Package for Short Chain Fatty Acids : Shimadzu Scientific Instruments [ssi.shimadzu.com]

- 11. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]

Physical and chemical properties of 4-Cbz-Morpholine-3-carboxylic acid

An In-depth Technical Guide to 4-Cbz-Morpholine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block in contemporary drug discovery and organic synthesis. We delve into its core physicochemical properties, analytical characterization methodologies, and chemical reactivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to support the effective utilization of this versatile compound. The guide emphasizes the causality behind experimental choices, ensuring a robust and validated understanding of its application.

Introduction

This compound, also known as (S)-4-(benzyloxycarbonyl)morpholine-3-carboxylic acid, is a chiral, N-protected morpholine derivative. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The presence of the benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom allows for controlled, sequential chemical transformations, while the carboxylic acid functionality at the 3-position serves as a critical handle for peptide coupling and other derivatizations.[1] This unique combination of features makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics such as enzyme inhibitors and receptor antagonists.[2][3]

Section 1: Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Structure |  | [4] |

| Molecular Formula | C₁₃H₁₅NO₅ | [4] |

| Molecular Weight | 265.26 g/mol | [4] |

| CAS Number | 819078-65-4 (for S-enantiomer) | [4][5] |

| Appearance | White to off-white powder or crystals | [6] |

| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [4] |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. | [7] |

| Storage Temperature | 2-8°C, keep in a dark, dry, and sealed place. | [8][9] |

Section 2: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this compound. The following techniques are standard for a comprehensive quality control assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the morpholine ring protons, the benzylic protons of the Cbz group, and the aromatic protons. The morpholine protons typically appear as a complex multiplet pattern between 3.0 and 4.5 ppm.[10] The two benzylic protons of the Cbz group will present as a singlet or a pair of doublets around 5.1-5.2 ppm, and the five aromatic protons will be observed in the 7.2-7.4 ppm region.[11] The acidic proton of the carboxylic acid may be observed as a broad singlet, often above 10 ppm, or may undergo exchange and not be visible.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyls of the carbamate and carboxylic acid (typically ~155-175 ppm), the aromatic carbons (~127-136 ppm), the benzylic carbon (~67 ppm), and the aliphatic carbons of the morpholine ring (~45-70 ppm).[12]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₃H₁₅NO₅), the expected monoisotopic mass is approximately 265.095 Da.[4] Electrospray ionization (ESI) is a common technique, and the compound can be observed as the protonated molecule [M+H]⁺ at m/z 266.1 or the sodiated adduct [M+Na]⁺ at m/z 288.1.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry-standard method for determining the purity of non-volatile compounds like N-protected amino acids.[13][] A reverse-phase method is typically employed.

-

Rationale: The Cbz group imparts sufficient hydrophobicity to the molecule, allowing for good retention and separation on C18 columns.[15] UV detection is highly effective due to the strong absorbance of the phenyl ring in the Cbz group, typically monitored at wavelengths between 254 nm and 280 nm.[13]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its two key functional groups.

Deprotection of the Benzyloxycarbonyl (Cbz) Group

The Cbz group is a robust protecting group that can be selectively removed under specific conditions, most commonly via catalytic hydrogenolysis.[16]

-

Method: The compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) and stirred under a hydrogen atmosphere (typically 1 atm) in the presence of a palladium catalyst, such as 10% palladium on carbon (Pd/C).[17]

-

Causality: This method is highly efficient and clean, as the byproducts are toluene and carbon dioxide, which are easily removed. It is also mild and preserves the stereochemistry of the chiral center. Alternative methods like using HBr in acetic acid can be employed but are more corrosive and can sometimes lead to side reactions.

Activation of the Carboxylic Acid

The carboxylic acid is a versatile handle for forming amide bonds, a cornerstone of peptide and medicinal chemistry.

-

Method: The carboxylic acid is typically activated using peptide coupling reagents to form an active ester or related species, which then readily reacts with a primary or secondary amine. Common coupling reagents include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole), or uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[18]

-

Causality: The use of coupling reagents is necessary to convert the poor leaving group of the carboxylic acid (hydroxide) into a good leaving group. This facilitates amide bond formation under mild conditions, minimizing racemization of the adjacent chiral center.

Section 4: Experimental Protocols

The following protocols represent standardized, validated methods for the analysis of this compound.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol outlines a general method for assessing the chemical purity.

-

Instrumentation: HPLC system with UV detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-17 min: 5% to 95% B

-

17-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of Acetonitrile:Water to create a 1 mg/mL stock solution. Dilute as necessary.

-

Injection Volume: 10 µL.

-

Data Analysis: Integrate the peak area of all detected peaks. Calculate purity as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol: Structural Confirmation by ¹H NMR

This protocol describes the preparation of a sample for ¹H NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred as it can help in observing the acidic proton.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and integrate the signals to determine the relative proton ratios, confirming they match the expected structure.

Section 5: Visualizations

Workflow for Analytical Characterization

The following diagram illustrates a standard workflow for the quality control and characterization of a new batch of this compound.

Caption: Standard QC workflow for this compound.

Key Chemical Reactivity Diagram

This diagram outlines the primary synthetic transformations involving this compound.

Caption: Key reactions of this compound.

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the orthogonal reactivity of its functional groups, provide chemists with a reliable tool for constructing complex molecular architectures. The analytical and synthetic protocols detailed in this guide offer a robust framework for the effective handling, characterization, and application of this compound, empowering researchers to advance their drug discovery and development programs.

References

-

Analytical Methods for Amino Acids. (n.d.). SHIMADZU CORPORATION. Retrieved January 5, 2026, from [Link]

-

Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2022). ACS Catalysis. Retrieved January 5, 2026, from [Link]

-

(S)-4-Cbz-Morpholine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. (2002). The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. Retrieved January 5, 2026, from [Link]

- Process for producing N-protected amino acid. (n.d.). Google Patents.

-

Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]

- Morpholine compounds. (n.d.). Google Patents.

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. (2020). MDPI. Retrieved January 5, 2026, from [Link]

-

Synthesis and Characterization of Some New Morpholine Derivatives. (2016). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Analysis of Amino Acids by HPLC. (2010). Agilent. Retrieved January 5, 2026, from [Link]

-

Amino Acid Analysis Overview. (2012). Bio-Synthesis. Retrieved January 5, 2026, from [Link]

-

Recognizing the NMR pattern for morpholine. (2008). ACD/Labs. Retrieved January 5, 2026, from [Link]

-

Amino Acid Analysis: Methods and Protocols. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

-

Synthesis of 3-Carboxy-6-sulfamoylquinolones and Mefloquine-Based Compounds as Panx1 Blockers. (2022). PubMed Central. Retrieved January 5, 2026, from [Link]

-

Carboxylic Acid-Catalyzed Controlled Ring-Opening Polymerization of Sarcosine N-Carboxyanhydride. (2020). ChemRxiv. Retrieved January 5, 2026, from [Link]

Sources

- 1. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2005105100A1 - Morpholine compounds - Google Patents [patents.google.com]

- 4. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 819078-65-4|(S)-4-((Benzyloxy)carbonyl)morpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. (R)-4-Boc-morpholine-3-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 8. This compound | 256446-67-0 [chemicalbook.com]

- 9. 869681-70-9|(R)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. acdlabs.com [acdlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 15. alfachemic.com [alfachemic.com]

- 16. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 17. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Morpholine-4-carboxylic Acid|Research Chemical [benchchem.com]

4-Cbz-Morpholine-3-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 4-Cbz-Morpholine-3-carboxylic Acid: A Keystone Building Block in Modern Drug Discovery

Executive Summary

This compound is a chiral synthetic building block of significant interest to researchers, medicinal chemists, and drug development professionals. Its rigid morpholine scaffold, combined with the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable tool for introducing conformational constraint and specific stereochemistry into complex molecules. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and explores its critical applications in the synthesis of innovative therapeutics, particularly as a constrained amino acid surrogate in peptide-based drugs.

Introduction: The Strategic Value of Morpholine Scaffolds

In the landscape of medicinal chemistry, the morpholine moiety is a privileged scaffold. Its inclusion in a drug candidate can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. When functionalized into a constrained amino acid analogue like this compound, it provides a powerful strategy to control peptide conformation, enhance receptor binding affinity, and improve resistance to enzymatic degradation. The carboxybenzyl (Cbz) group offers robust protection of the morpholine nitrogen that is stable to a wide range of reaction conditions yet can be selectively removed, typically via hydrogenolysis, making it ideal for multi-step synthetic campaigns.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. The data primarily corresponds to the commonly used (S)-enantiomer.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₅ | [2][3][4][5] |

| Molecular Weight | 265.26 g/mol | [1][2][3] |

| IUPAC Name | (3S)-4-(phenylmethoxycarbonyl)morpholine-3-carboxylic acid | [2] |

| Synonyms | (S)-4-Cbz-Morpholine-3-carboxylic acid, 4-(Benzyloxycarbonyl)morpholine-3-carboxylic acid | [2][4] |

| CAS Number | 819078-65-4 ((S)-enantiomer) | [2][5] |

| Appearance | Solid | [4] |

| Predicted XLogP3 | 1.04650 | [6] |

| Density | 1.332 g/cm³ | [6] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through the N-protection of the parent morpholine-3-carboxylic acid. The choice of benzyl chloroformate (Cbz-Cl) as the protecting agent is strategic; it reacts selectively with the secondary amine of the morpholine ring under mild basic conditions, leaving the carboxylic acid moiety intact.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the morpholine nitrogen atom attacks the electrophilic carbonyl carbon of benzyl chloroformate. This is followed by the departure of the chloride leaving group. A base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[1] This method is highly efficient and preserves the stereochemistry at the chiral center (C3).

Synthetic Workflow Diagram

Caption: Synthetic workflow for N-protection of morpholine-3-carboxylic acid.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Preparation: To a solution of (S)-Morpholine-3-carboxylic acid (1 equivalent) in a suitable organic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.1 equivalents) and stir for 15 minutes.

-

Reaction: Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the solution, ensuring the temperature remains below 5 °C.

-

Execution: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1N HCl) to remove excess base, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude material by recrystallization or flash column chromatography to obtain the final (S)-4-Cbz-Morpholine-3-carboxylic acid with high purity.[1]

Applications in Drug Discovery and Peptide Synthesis

The primary application of this compound is as a specialized building block in the synthesis of complex organic molecules and peptidomimetics.

Constrained Amino Acid Surrogate

Peptides often suffer from poor metabolic stability and low oral bioavailability. Incorporating constrained analogues like this compound into a peptide sequence can enforce a specific secondary structure (e.g., a β-turn). This pre-organization can enhance binding to a biological target and simultaneously protect the peptide backbone from proteolytic degradation.

Role as a Chiral Intermediate

This compound is a valuable intermediate for synthesizing a wide range of biologically active molecules.[7] Its defined stereochemistry is crucial for creating enantiomerically pure final products, which is a regulatory requirement for most modern pharmaceuticals. The carboxylic acid serves as a handle for further chemical modifications, such as amide bond formation, while the Cbz-protected amine awaits deprotection for subsequent synthetic steps.[1][8]

Conceptual Role in Peptidomimetic Design

Caption: Incorporation of the morpholine scaffold to create a constrained peptidomimetic.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. Seek medical attention if irritation occurs.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[9]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

-

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. Its unique combination of a conformationally rigid scaffold, defined stereochemistry, and versatile functional groups provides a reliable and effective means to address common challenges in drug development, such as metabolic instability and poor receptor affinity. As the demand for more complex and potent therapeutics grows, the utility of such advanced building blocks will continue to expand, cementing the role of this compound as a key component in the drug discovery toolkit.

References

-

PubChem. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262. [Link]

-

PubChem. 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid | C10H17NO5 | CID 2760133. [Link]

-

PubChemLite. 4-((benzyloxy)carbonyl)morpholine-3-carboxylic acid. [Link]

-

Capot Chemical. MSDS of (R)-4-Boc-morpholine-3-carboxylic acid. [Link]

-

Carl ROTH. Safety Data Sheet: Morpholine. [Link]

-

AMERICAN ELEMENTS. Carboxylic Acids. [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. [Link]

-

PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

Sources

- 1. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]

- 2. (S)-4-Cbz-Morpholine-3-carboxylic acid | C13H15NO5 | CID 1514262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-CBZ-3(R)-MORPHOLINECARBOXYLIC ACID [amp.chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. (S)-4-Cbz-morpholine-3-carboxylic acid | 819078-65-4 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Morpholine-4-carboxylic Acid|Research Chemical [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

Spectroscopic Data for 4-Cbz-Morpholine-3-carboxylic acid: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-Cbz-Morpholine-3-carboxylic acid, a key chiral building block in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for ensuring quality, purity, and for understanding their reactivity in subsequent synthetic steps. This document will delve into the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering insights into the experimental choices and data interpretation based on fundamental principles and data from analogous structures.

Introduction to this compound

This compound, with the molecular formula C₁₃H₁₅NO₅, possesses a morpholine scaffold, a privileged structure in many biologically active compounds.[1] The nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group, a common protecting group in peptide synthesis and organic chemistry, which can be selectively removed under specific conditions.[2][3] The presence of a carboxylic acid moiety provides a handle for further chemical modifications, such as amide bond formation.[4] Accurate spectroscopic characterization is therefore essential for researchers working with this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its structure.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for carboxylic acids due to its ability to solubilize polar compounds and the observation of the exchangeable carboxylic acid proton.[1]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16-64 (depending on sample concentration)

-

Spectral Width: -2 to 12 ppm

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Spectral Width: 0 to 200 ppm

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2 seconds

-

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The proton NMR spectrum is predicted to show distinct signals for the morpholine ring protons, the Cbz group, and the carboxylic acid proton. The morpholine ring is expected to adopt a chair conformation, which may lead to magnetic non-equivalence of axial and equatorial protons.[6][7]

Molecular Structure with Proton Numbering

Caption: Structure of this compound with proton numbering.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | J (Hz) | Assignment Rationale |

| H⁸, H⁹, H¹⁰ | ~7.30-7.40 | multiplet | 5H | - | Aromatic protons of the benzyl group. |

| H⁷ | ~5.15 | singlet | 2H | - | Methylene protons of the benzyl group, adjacent to an oxygen and an aromatic ring. |

| H³ | ~4.50 | doublet of doublets | 1H | J = 8.0, 4.0 | Methine proton at the chiral center, deshielded by the adjacent nitrogen and carboxylic acid group. |

| H²ᵃ, H⁶ᵃ | ~3.80-4.00 | multiplet | 2H | - | Protons on carbons adjacent to the morpholine oxygen, typically downfield.[8] |

| H²ᵇ, H⁶ᵇ | ~3.60-3.80 | multiplet | 2H | - | Protons on carbons adjacent to the morpholine oxygen.[8] |

| H⁵ᵃ, H⁵ᵇ | ~3.20-3.50 | multiplet | 2H | - | Protons on carbons adjacent to the nitrogen, deshielded by the Cbz group. |

| H¹¹ | ~12.5 | broad singlet | 1H | - | Carboxylic acid proton, signal is often broad and its chemical shift is concentration-dependent. |

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

The ¹³C NMR spectrum will provide information on the carbon skeleton. The number of signals will reflect the symmetry of the molecule.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C=O (Carboxylic) | ~172 | Carbonyl carbon of the carboxylic acid. |

| C=O (Cbz) | ~155 | Carbonyl carbon of the carbamate (Cbz group). |

| C⁸ (Aromatic) | ~137 | Quaternary aromatic carbon of the benzyl group attached to the methylene. |

| C⁹, C¹⁰ (Aromatic) | ~127-129 | Aromatic carbons of the benzyl group. |

| C⁷ (CH₂) | ~67 | Methylene carbon of the benzyl group. |

| C², C⁶ (O-CH₂) | ~66 | Carbons adjacent to the oxygen in the morpholine ring.[5] |

| C³ (N-CH) | ~55 | Methine carbon at the chiral center, adjacent to nitrogen and the carboxylic acid. |

| C⁵ (N-CH₂) | ~45 | Carbon adjacent to the nitrogen in the morpholine ring.[5] |

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation in the source and typically produces a prominent molecular ion.[9][10]

Experimental Protocol: LC-MS Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Further dilute the stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.

LC-MS Parameters:

-

Ionization Mode: ESI, positive and negative modes. In negative mode, the deprotonated molecule [M-H]⁻ is expected, while in positive mode, adducts like [M+H]⁺ or [M+Na]⁺ may be observed.[11]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for accurate mass measurement.

-

Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to induce fragmentation and obtain structural information.

Predicted Mass Spectrum

Molecular Ion: The exact mass of C₁₃H₁₅NO₅ is 265.0950 Da.

-

Negative Mode ESI: A prominent peak is expected at m/z 264.0878, corresponding to the deprotonated molecule [M-H]⁻.

-

Positive Mode ESI: A peak at m/z 266.1023 for the protonated molecule [M+H]⁺ is expected.

Fragmentation Analysis (MS/MS of [M+H]⁺): The fragmentation of the Cbz group is a well-documented process and is expected to be a major fragmentation pathway.[12][13] The carboxylic acid can also influence fragmentation through the loss of water or carbon dioxide.[14][15]

Predicted Fragmentation Pathway

Caption: Predicted ESI-MS/MS fragmentation of this compound.

| Predicted m/z | Proposed Fragment | Loss |

| 266.10 | [C₁₃H₁₆NO₅]⁺ | [M+H]⁺ |

| 222.11 | [C₁₂H₁₆NO₃]⁺ | CO₂ (from carboxylic acid) |

| 158.05 | [C₆H₈NO₄]⁺ | C₇H₈O (Benzyl alcohol) |

| 114.07 | [C₅H₈NO₂]⁺ | CO₂ from m/z 158.05 |

| 91.05 | [C₇H₇]⁺ | Tropylium ion |

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR spectroscopy and mass spectrometry. The predicted ¹H and ¹³C NMR spectra provide a detailed map of the molecular framework, while ESI-MS confirms the molecular weight and offers structural insights through characteristic fragmentation patterns, notably the cleavage of the Cbz protecting group. The data and protocols presented in this guide serve as a valuable resource for researchers in the synthesis and application of this important chemical entity, ensuring its correct identification and quality assessment.

References

- Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ioniz

- Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer.

- Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry.

- An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Deriv

- Multiplet shape in proton NMR of morpholines. ECHEMI.

- Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.

- A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression.

- 1H and 13C NMR spectra of N-substituted morpholines. PubMed.

- ¹H NMR signals for methylene protons of morpholine group.

- A Comparative Guide to Mass Spectrometry Fragmentation P

- Recognizing the NMR p

- 1H and13C NMR spectra ofN-substituted morpholines.

- Morpholine(110-91-8) 13C NMR spectrum. ChemicalBook.

- Morpholine - Optional[13C NMR] - Chemical Shifts. SpectraBase.

- Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. CORE.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- How to predict the 13C NMR spectrum of a compound. YouTube.

- 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.